2-amino-2-(4-chlorophenyl)-N-methylacetamide
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Overview
Description
2-amino-2-(4-chlorophenyl)-N-methylacetamide is an organic compound with a complex structure that includes an amino group, a chlorophenyl group, and a methylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(4-chlorophenyl)-N-methylacetamide typically involves the reaction of 4-chloroaniline with N-methylacetamide under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, which is carried out in a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of recyclable catalysts and solvents is also common to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(4-chlorophenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts such as palladium on carbon, solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-amino-2-(4-chlorophenyl)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which 2-amino-2-(4-chlorophenyl)-N-methylacetamide exerts its effects involves interactions with specific molecular targets and pathways. The amino and chlorophenyl groups play a crucial role in binding to target molecules, while the methylacetamide group may influence the compound’s solubility and bioavailability. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-amino-2-(4-bromophenyl)-N-methylacetamide: Similar structure but with a bromine atom instead of chlorine.
2-amino-2-(4-fluorophenyl)-N-methylacetamide: Contains a fluorine atom in place of chlorine.
2-amino-2-(4-methylphenyl)-N-methylacetamide: Features a methyl group instead of chlorine.
Uniqueness
2-amino-2-(4-chlorophenyl)-N-methylacetamide is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, making this compound distinct from its analogs with different substituents.
Properties
Molecular Formula |
C9H11ClN2O |
---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
2-amino-2-(4-chlorophenyl)-N-methylacetamide |
InChI |
InChI=1S/C9H11ClN2O/c1-12-9(13)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3,(H,12,13) |
InChI Key |
YSGQKDVWEMDTDS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(C1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
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